molecular formula C13H8N2O6 B14662907 (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone CAS No. 51339-44-7

(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone

Cat. No.: B14662907
CAS No.: 51339-44-7
M. Wt: 288.21 g/mol
InChI Key: QOLWHUUDSSEZNB-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone is an organic compound that features both nitro and hydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-hydroxybenzene in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of (3,5-diaminophenyl)(4-hydroxyphenyl)methanone.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

  • (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
  • (3,5-Diaminophenyl)(4-hydroxyphenyl)methanone
  • (3,5-Dinitrophenyl)(4-ethoxyphenyl)methanone

Comparison:

Properties

CAS No.

51339-44-7

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

(3,5-dinitrophenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H8N2O6/c16-12-3-1-8(2-4-12)13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h1-7,16H

InChI Key

QOLWHUUDSSEZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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